4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
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Description
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The process often includes:
Formation of the 1H-1,3-benzodiazole ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzodiazole and piperidine rings with the pyridin-2-one moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Properties
IUPAC Name |
4-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-16(11-19(25)23(13)2)27-15-5-7-24(8-6-15)20(26)14-3-4-17-18(10-14)22-12-21-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJWWTDUAVZBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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